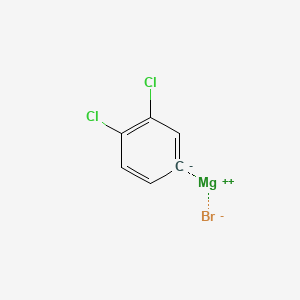

3,4-Dichlorophenylmagnesium bromide

Description

Historical Development of Organomagnesium Reagents and Their Role in Organic Synthesis

The journey of organomagnesium reagents began in 1900 with the pioneering work of French chemist Victor Grignard. organic-chemistry.orgresearchgate.net While working under Philippe Barbier, Grignard developed a method to prepare organomagnesium compounds by reacting an organic halide with magnesium metal in an ethereal solvent. organic-chemistry.orgmpg.de This discovery was a landmark achievement, as these reagents, which came to be known as Grignard reagents, proved to be highly effective nucleophiles capable of forming new carbon-carbon bonds with a wide variety of electrophiles. mdpi.com The general formula for these compounds is R-Mg-X, where R is an alkyl or aryl group and X is a halogen. rsc.org

The immense utility of Grignard's discovery was recognized swiftly, earning him the Nobel Prize in Chemistry in 1912. researchgate.netnih.gov For over a century, Grignard reagents have been one of the most widely used classes of organometallic reagents in organic synthesis. nih.gov Their reactivity, which resembles that of carbanions, makes them powerful tools for creating complex molecules from simpler precursors. mdpi.comnih.gov They are particularly known for their addition reactions to carbonyl compounds like aldehydes and ketones to produce secondary and tertiary alcohols, respectively. organic-chemistry.orgphysicsjournal.net

The preparation of Grignard reagents is typically carried out by reacting an organic halide with magnesium metal in an aprotic, nucleophilic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.orgnih.gov The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and basic. organic-chemistry.org This inherent reactivity necessitates that the reactions be conducted under anhydrous conditions, as Grignard reagents readily react with protic solvents like water. physicsjournal.net

The table below summarizes key milestones in the early development of organomagnesium reagents.

| Year | Key Development | Contributor(s) | Significance |

| 1900 | Discovery of organomagnesium halides (Grignard reagents). organic-chemistry.org | Victor Grignard | Provided a novel and versatile method for C-C bond formation. mdpi.com |

| 1901 | Doctoral dissertation detailing the synthesis of alcohols, acids, and hydrocarbons using organomagnesium compounds. mpg.de | Victor Grignard | Established the broad applicability of the new reagents in organic synthesis. mpg.de |

| 1912 | Awarded the Nobel Prize in Chemistry. researchgate.netnih.gov | Victor Grignard | International recognition of the profound impact of Grignard reagents on chemistry. researchgate.net |

| 1929 | Wilhelm Schlenk and his son elucidate the complex equilibrium of Grignard reagents in solution, now known as the Schlenk Equilibrium. researchgate.net | Johann Schlenk | Advanced the understanding of the structure and behavior of Grignard reagents in solution. researchgate.net |

Significance of Dichlorinated Aryl Grignard Reagents in Modern Synthetic Chemistry

Within the broad family of Grignard reagents, aryl Grignard reagents bearing chlorine substituents are of particular importance in contemporary synthetic chemistry. The presence of chlorine atoms on the aromatic ring can significantly influence the reactivity and synthetic applications of the reagent. Dichlorinated aryl moieties are common structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals, as well as in functional materials such as polymers. chemrevlett.comdtu.dk Consequently, dichlorinated aryl Grignard reagents, such as 3,4-dichlorophenylmagnesium bromide, serve as crucial building blocks for the synthesis of these complex target molecules.

One of the most significant applications of dichlorinated aryl Grignard reagents is in transition metal-catalyzed cross-coupling reactions. These reactions, which include the Kumada-Corriu, Suzuki-Miyaura, and Negishi couplings, are powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. mdpi.org Dichlorinated aryl Grignard reagents are valuable nucleophilic partners in these transformations. For instance, they are used in iron- and nickel-catalyzed cross-coupling reactions with aryl chlorides, tosylates, and triflates. mpg.deresearchgate.netnih.gov The use of earth-abundant and less toxic metals like iron is a growing trend in sustainable chemistry, making these methods highly attractive for industrial applications. nih.gov

The table below provides a summary of the properties of the specific compound of focus, 3,4-Dichlorophenylmagnesium bromide.

| Property | Value | Source |

| Chemical Formula | C₆H₃BrCl₂Mg | nih.gov |

| Molecular Weight | 250.20 g/mol | nih.gov |

| CAS Number | 79175-35-2 | scribd.com |

| Appearance | Yellow to brown liquid | organic-chemistry.org |

| Typical Solvent | Tetrahydrofuran (THF) | scribd.com |

The utility of dichlorinated aryl Grignard reagents also extends to polymer chemistry. They can be employed in the synthesis of functionalized polymers, such as regioregular poly(3-alkylthiophene)s, through methods like the Grignard Metathesis (GRIM) polymerization. nih.govnih.gov In these processes, the Grignard reagent can act as an initiator or be used to introduce specific end-groups to the polymer chain, thereby tailoring the material's properties for specific applications.

Furthermore, the synthesis of various bioactive molecules relies on the incorporation of dichlorinated phenyl groups. The use of 3,4-dichlorophenylmagnesium bromide and similar reagents allows for the direct introduction of this moiety into a target structure. For example, they can be used in the synthesis of substituted tertiary alcohols with potential anti-inflammatory and antimicrobial activities. mdpi.com They are also key intermediates in the synthesis of various substituted biaryls and other complex aromatic systems that are scaffolds for drug discovery. mdpi.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,2-dichlorobenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGWLUCCKWPGK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453109 | |

| Record name | Magnesium bromide 3,4-dichlorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79175-35-2 | |

| Record name | Magnesium bromide 3,4-dichlorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3,4 Dichlorophenylmagnesium Bromide

Conventional Preparative Routes from 3,4-Dichlorobromobenzene and Magnesium

The primary and most conventional method for preparing 3,4-Dichlorophenylmagnesium bromide involves the direct reaction of 3,4-dichlorobromobenzene with magnesium metal. byjus.com This reaction falls under the general class of Grignard reagent formations, where an organic halide reacts with magnesium to insert the metal atom into the carbon-halogen bond. utexas.eduwikipedia.org The starting material, 3,4-dichlorobromobenzene, can be synthesized by the bromination of o-dichlorobenzene using iron powder and bromine water. google.com

The formation of the Grignard reagent is a surface reaction, occurring on the magnesium metal. byjus.comacs.org The mechanism is understood to involve radical intermediates. utexas.edu The process is initiated by the transfer of an electron from the magnesium to the organic halide. lookchem.com

Reaction Conditions and Stoichiometry

The preparation of Grignard reagents like 3,4-Dichlorophenylmagnesium bromide requires careful control of reaction conditions. A crucial aspect is maintaining anhydrous (dry) conditions, as Grignard reagents are highly reactive towards water. byjus.combeyondbenign.org The presence of moisture will lead to the decomposition of the reagent. fiveable.mestudysmarter.co.uk

Stoichiometrically, the reaction involves one equivalent of the organic halide and one equivalent of magnesium metal. byjus.com However, in practice, an excess of magnesium is often used to prevent the formation of byproducts, such as the Wurtz coupling product, and to drive the reaction to completion. orgsyn.org For instance, in the synthesis of other Grignard reagents, a significant excess of magnesium turnings has been shown to be necessary. orgsyn.org The reaction is typically carried out by adding the organic halide, in this case, 3,4-dichlorobromobenzene, to a suspension of magnesium in a suitable solvent. byjus.comwikipedia.org

Initiation Mechanisms and Strategies for Enhanced Reactivity

The initiation of a Grignard reaction can often be sluggish. wikipedia.org This is primarily due to the passivating oxide layer (MgO) that forms on the surface of the magnesium metal, which is unreactive towards the organic halide. byjus.comresearchgate.net

To overcome the inertness of the magnesium surface, various activation methods are employed. The goal of these methods is to break through the oxide layer and expose a fresh, reactive magnesium surface. byjus.comresearchgate.net

Common activation strategies include:

Mechanical Activation: Physically breaking the magnesium turnings with a glass stir rod can expose fresh surfaces. researchgate.net Stirring the dry magnesium turnings under an inert atmosphere for an extended period can also abrade the surface and remove the oxide layer. researchgate.netresearchgate.net

Chemical Activation:

Iodine: A small crystal of iodine is often added to the reaction mixture. researchgate.net The iodine is thought to react with the magnesium to form magnesium iodide (MgI2), which helps to disrupt the oxide layer. researchgate.net

1,2-Dibromoethane: This is a common entrainment agent. acs.orgresearchgate.net It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, which cleans and activates the magnesium surface. researchgate.net

Reducing Agents: Reagents like diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and also to dry the solvent. acs.orgacs.org This method allows for the initiation of the Grignard reaction at lower temperatures. acs.orgacs.org

The presence of impurities on the magnesium surface can significantly hinder the reaction. byjus.com Therefore, using high-purity magnesium and employing effective activation techniques are crucial for a successful and efficient synthesis of 3,4-Dichlorophenylmagnesium bromide.

Table 2: Common Activation Methods for Magnesium in Grignard Reactions

| Activation Method | Mechanism | Advantages |

|---|---|---|

| Iodine | Reacts with Mg to form MgI2, disrupting the oxide layer. researchgate.net | Simple and effective for initiating the reaction. researchgate.net |

| 1,2-Dibromoethane | Reacts with Mg to form ethylene and MgBr2, cleaning the surface. researchgate.net | Reliable entrainment method. acs.orgresearchgate.net |

| DIBAH | Reduces the oxide layer and dries the solvent. acs.orgacs.org | Allows for initiation at lower temperatures. acs.orgacs.org |

| Mechanical Stirring | Abrades the surface to expose fresh magnesium. researchgate.netresearchgate.net | Avoids the use of chemical activators. researchgate.net |

Mechanistic Insights into Grignard Reagent Formation (Radical vs. Non-Radical Pathways)

The formation of a Grignard reagent, such as 3,4-dichlorophenylmagnesium bromide, from the corresponding organic halide (3,4-dichlorobromobenzene) and magnesium metal is a complex process that can proceed through different mechanistic pathways. The debate has historically centered on whether the reaction is a radical process or follows a non-radical, more concerted pathway. Current understanding, supported by theoretical and experimental studies, suggests that both pathways can be operative, and the predominant mechanism can be influenced by factors like the nature of the organic halide, the state of the magnesium surface, and the reaction conditions. rsc.orgalfredstate.edu

Radical Pathway (Single-Electron Transfer - SET):

The most widely accepted mechanism for Grignard reagent formation involves a single-electron transfer (SET) from the magnesium metal to the organic halide. utexas.edursc.org This process is not a radical chain reaction but rather a non-chain radical reaction. utexas.edu The key steps are:

Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the carbon-bromine bond in 3,4-dichlorobromobenzene. This forms a radical anion. researchgate.net

Dissociation: The radical anion is unstable and rapidly dissociates to form a 3,4-dichlorophenyl radical and a bromide anion. researchgate.net

Adsorption and Recombination: These intermediates are thought to be adsorbed onto the magnesium surface. alfredstate.edu The 3,4-dichlorophenyl radical then combines with a magnesium(I) species (Mg⁺), also on the surface, to form the final Grignard reagent. utexas.edu

Evidence for this radical pathway comes from the observation of side products resulting from radical dimerization (Wurtz-type coupling) and reactions with the solvent. alfredstate.edu Trapping experiments using radical scavengers like tetramethylpiperidine-N-oxyl (TEMPO) have also provided evidence for the intermediacy of free alkyl radicals. acs.org

Non-Radical Pathway (Inner-Sphere Electron Transfer):

While the SET mechanism is prevalent, theoretical studies suggest that a non-radical pathway can also be involved, particularly with certain magnesium clusters. rsc.org This pathway is conceptually similar to an inner-sphere electron transfer mechanism. wikipedia.org In this scenario, the organic halide directly interacts with the magnesium surface, and the C-Br bond cleavage and C-Mg bond formation occur in a more concerted fashion, without the generation of free radical intermediates.

Theoretical calculations have shown that while the radical pathway is favored for reactions with single magnesium atoms or small clusters, the non-radical pathway becomes more competitive as the size of the magnesium cluster increases. rsc.org This pathway involves a closed-shell dianionic transition state for some aryl halides. researchgate.net

The distinction between these pathways is crucial as it can influence the stereochemical outcome of the reaction if a chiral starting material is used and can also affect the profile of side products.

Continuous Flow Synthesis Methodologies for Grignard Reagents

The traditional batch synthesis of Grignard reagents, including 3,4-dichlorophenylmagnesium bromide, often presents challenges related to safety, scalability, and control over the highly exothermic reaction. Continuous flow chemistry has emerged as a powerful alternative that addresses many of these limitations. acs.orgresearchgate.net

In a continuous flow setup, reagents are continuously pumped through a reactor, which can be a packed-bed column containing magnesium turnings or a microreactor. researchgate.netresearchgate.net This approach offers several key advantages:

Enhanced Safety: The small reactor volume at any given time significantly minimizes the risk associated with the accumulation of large quantities of highly reactive Grignard reagents. gordon.educolab.ws

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, providing excellent temperature control and preventing thermal runaways. researchgate.net

Precise Control over Reaction Parameters: Flow rate, residence time, and temperature can be precisely controlled, leading to higher yields and selectivities. researchgate.netrsc.org

Scalability: Scaling up production is achieved by simply running the system for a longer duration or by using parallel reactor systems, rather than larger, potentially more hazardous, batch reactors. acs.orgresearchgate.net

A typical continuous flow process for the synthesis of an aryl Grignard reagent like 3,4-dichlorophenylmagnesium bromide would involve pumping a solution of 3,4-dichlorobromobenzene in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), through a column packed with activated magnesium metal. chemrxiv.org The Grignard reagent is formed as the solution passes through the column and can be directly used in a subsequent reaction by introducing a stream of an electrophile. colab.ws This "one-column" approach streamlines the synthetic process and avoids the need to handle and store the Grignard reagent separately. colab.ws

Research has demonstrated the successful continuous synthesis of various Grignard reagents with high conversions and yields. acs.orgchemrxiv.org For instance, studies on the continuous synthesis of aryl Grignard reagents have shown that full conversion of the aryl halide can be achieved in a single pass through the reactor. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large reaction volumes and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat transfer. gordon.educolab.ws |

| Heat Transfer | Often inefficient, leading to localized hotspots and side reactions. | Highly efficient, allowing for precise temperature control. researchgate.net |

| Control | Difficult to control initiation and exothermicity. | Precise control over residence time, temperature, and stoichiometry. researchgate.netrsc.org |

| Scalability | Challenging and requires significant process redesign. | Readily scalable by extending run time or using parallel systems. acs.orgresearchgate.net |

| Yield & Selectivity | Can be variable due to poor control. | Often higher and more consistent due to optimized conditions. chemrxiv.org |

The development of continuous flow methodologies represents a significant advancement in the safe and efficient production of Grignard reagents like 3,4-dichlorophenylmagnesium bromide, paving the way for their broader application in both academic research and industrial manufacturing.

Iii. Mechanistic Investigations of 3,4 Dichlorophenylmagnesium Bromide Reactions

Detailed Analysis of Nucleophilic Addition Mechanisms

The hallmark reaction of Grignard reagents is the nucleophilic addition to electrophilic centers, most notably the carbon atom of a carbonyl group. libretexts.orgpressbooks.pubpressbooks.pub The carbon-magnesium bond in 3,4-dichlorophenylmagnesium bromide is polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. youtube.com

The mechanism of nucleophilic addition to a carbonyl compound generally proceeds in the following steps:

Lewis Acid-Base Complex Formation: The magnesium atom of the Grignard reagent acts as a Lewis acid and coordinates with the lone pair of electrons on the carbonyl oxygen. libretexts.orgpressbooks.pub This coordination increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic 3,4-dichlorophenyl group then attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and breaking the C=O pi bond. pressbooks.pub This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. pressbooks.pubpressbooks.pub

While the polar (nucleophilic addition) mechanism is the most common pathway for Grignard reactions, the possibility of a single-electron transfer (SET) mechanism, which involves radical intermediates, has also been considered, particularly with certain substrates. organic-chemistry.org Polar reactions involve the heterolytic cleavage of bonds, leading to the formation of charged intermediates. nih.gov In contrast, radical reactions proceed through homolytic bond cleavage, generating neutral species with unpaired electrons. libretexts.org

For most Grignard reactions with standard aldehydes and ketones, the polar mechanism is believed to predominate. organic-chemistry.org However, for substrates that are good electron acceptors or in reactions with sterically hindered ketones, an SET pathway may become competitive. organic-chemistry.org This can lead to side reactions such as reduction of the ketone to an alcohol. Mechanistic studies on Grignard reagent formation itself have also explored both radical and non-radical pathways. nih.gov

The efficiency and outcome of the nucleophilic addition are heavily dependent on the nature of the electrophilic substrate.

Electrophilicity: A more electrophilic carbonyl carbon will react more readily with the Grignard reagent. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to both electronic and steric factors. The presence of electron-withdrawing groups on the substrate can enhance its electrophilicity.

Steric Hindrance: Increased steric bulk around the electrophilic center can hinder the approach of the nucleophilic Grignard reagent. organic-chemistry.org In cases of severe steric hindrance, side reactions may become more prominent. For example, the Grignard reagent might act as a base, deprotonating an α-hydrogen to form an enolate, or it may reduce the carbonyl group. organic-chemistry.org

The interplay between the nucleophilicity of the 3,4-dichlorophenylmagnesium bromide and the electrophilicity and steric environment of the substrate dictates the course of the reaction.

Stereochemical Aspects of Reactions Involving 3,4-Dichlorophenylmagnesium Bromide

When 3,4-dichlorophenylmagnesium bromide reacts with a prochiral substrate, such as an unsymmetrical ketone or a chiral aldehyde, new stereocenters can be created. The stereochemical outcome of such reactions is a critical aspect of their synthetic utility.

The addition of a Grignard reagent to a carbonyl group typically proceeds through a six-membered ring transition state. wikipedia.org In reactions with chiral substrates containing a pre-existing stereocenter, the diastereoselectivity of the addition can often be predicted by models such as Cram's Rule or the Felkin-Anh model. These models consider the steric and electronic interactions between the incoming nucleophile and the substituents on the chiral center to predict the favored diastereomer.

Achieving high enantioselectivity in reactions with prochiral substrates without a pre-existing stereocenter requires the use of chiral auxiliaries or chiral catalysts. While information specifically on enantioselective additions of 3,4-dichlorophenylmagnesium bromide is limited, the general principles of asymmetric Grignard additions are well-established. Chiral ligands can coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral substrate over the other. rsc.org This leads to the preferential formation of one enantiomer of the product. Similarly, diastereoselective additions of Grignard reagents to cyclic N,O-acetals have been shown to proceed with high levels of stereocontrol. nih.gov

Influence of Catalyst and Ligand Systems on Reaction Pathways

While many Grignard additions to carbonyls proceed without a catalyst, transition metal catalysts are often employed to facilitate cross-coupling reactions where the Grignard reagent is coupled with an organic halide or another electrophile. Catalysts based on nickel, palladium, and copper are commonly used for these transformations. acs.orgnih.gov

The choice of catalyst and the associated ligand system can have a profound impact on the reaction pathway and product selectivity.

Catalyst: Different metals can exhibit different catalytic activities and selectivities. For instance, nickel and palladium complexes are widely used in cross-coupling reactions. nih.gov Iron-based catalysts have also emerged as a less expensive and more environmentally friendly alternative for certain cross-coupling reactions.

Ligands: Ligands play a crucial role in modulating the properties of the metal catalyst. They can influence the catalyst's stability, solubility, and reactivity. In cross-coupling reactions, phosphine (B1218219) ligands are commonly used. The steric and electronic properties of the phosphine ligand, such as its bite angle in the case of bidentate ligands, can significantly affect the catalytic activity. acgpubs.org In some cases, π-carbon ligands like 1,3-butadiene (B125203) have been used as additives in nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides, offering an alternative to traditional phosphine ligands. scispace.com Chiral ligands are essential for achieving enantioselectivity in asymmetric catalysis. rsc.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies have become indispensable tools for elucidating the intricate mechanisms of Grignard reactions. While specific computational data for 3,4-dichlorophenylmagnesium bromide is not extensively documented in publicly available literature, a wealth of theoretical research on aryl Grignard reagents, such as phenylmagnesium bromide, provides a robust framework for understanding its behavior. These studies offer insights into the structural dynamics, solvent effects, and electronic factors that govern the reactivity of this class of organometallic compounds.

The solvent plays a critical role in the formation, stability, and reactivity of Grignard reagents. wikipedia.org Computational models, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the influence of solvents like tetrahydrofuran (B95107) (THF). researchgate.net

Solvation Effects:

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric (RMgX) and dimeric (R₂Mg and MgX₂) species. acs.org The solvent is not merely a medium but an active participant, coordinating with the magnesium center to stabilize the organometallic species. wikipedia.org For aryl Grignard reagents, THF is a common solvent that forms stable complexes, influencing the reactivity. wikipedia.org

Ab initio molecular dynamics simulations have revealed that the solvent dynamics are key to the cleavage of Mg-C and Mg-halogen bonds. acs.org Increased coordination of the solvent can facilitate the rearrangement of ligands around the magnesium atom, which is a crucial step in many reactions. acs.org

Transition State Analysis:

Computational studies have shown that the addition of a Grignar reagent to a carbonyl group often proceeds through a cyclic, six-membered transition state. wikipedia.org For reactions involving aryl Grignard reagents, the transition state can be less polar than the initial reactants, suggesting a concerted mechanism. researchgate.net The analysis of these transition states using quantum mechanical methods allows for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility.

The table below summarizes common computational methods and their applications in studying Grignard reagent reactions.

| Computational Method | Application in Grignard Reagent Studies | Key Findings |

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism analysis, electronic structure calculation. researchgate.netrsc.org | Provides insights into the stability of different species in the Schlenk equilibrium and the structures of transition states. acs.orgrsc.org |

| Ab initio Molecular Dynamics (AIMD) | Simulation of solvent dynamics and their influence on the reaction. acs.org | Demonstrates the active role of the solvent in bond cleavage and formation processes. acs.org |

| Polarizable Continuum Model (PCM) | Modeling the bulk solvent effects on the solute. researchgate.net | Allows for the calculation of solvation energies and understanding of how the solvent environment affects reactivity. researchgate.net |

| Generalized Valence Bond (GVB) | Detailed analysis of the chemical bonding in Grignard reagents. researchgate.net | Provides a deeper understanding of the electronic structure of the C-Mg bond. researchgate.net |

Quantum mechanical calculations are powerful tools for predicting the reactivity and selectivity of Grignard reagents. These predictions are often based on the electronic properties of the reagent and the substrate.

Reactivity:

The reactivity of a Grignard reagent is intrinsically linked to the polarity of the carbon-magnesium bond. The more carbanionic character the organic moiety possesses, the more nucleophilic and reactive it is. For substituted aryl Grignard reagents, the electronic nature of the substituents on the aromatic ring plays a significant role. Electron-donating groups tend to increase the electron density on the carbon atom bonded to magnesium, thereby enhancing its nucleophilicity and reactivity. Conversely, electron-withdrawing groups, such as the two chlorine atoms in 3,4-dichlorophenylmagnesium bromide, are expected to decrease the nucleophilicity of the aryl group, potentially leading to lower reactivity compared to unsubstituted phenylmagnesium bromide.

Selectivity:

Computational models can also predict the selectivity of Grignard reactions, such as chemoselectivity and regioselectivity. For instance, in reactions with substrates possessing multiple electrophilic sites, DFT calculations can help determine which site is more likely to be attacked by the Grignard reagent by comparing the activation energies for the different possible reaction pathways.

The following table illustrates the expected qualitative effects of substituents on the reactivity of phenylmagnesium bromide based on general chemical principles, which can be quantified through computational studies.

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Reactivity | Example Compound |

| -OCH₃ (methoxy) | Electron-donating | Increase | 4-Methoxyphenylmagnesium bromide |

| -CH₃ (methyl) | Electron-donating | Increase | 4-Methylphenylmagnesium bromide |

| -H (none) | Neutral (reference) | Baseline | Phenylmagnesium bromide |

| -Cl (chloro) | Electron-withdrawing | Decrease | 4-Chlorophenylmagnesium bromide |

| -Cl, -Cl (dichloro) | Strongly electron-withdrawing | Significant Decrease | 3,4-Dichlorophenylmagnesium bromide |

| -NO₂ (nitro) | Very strongly electron-withdrawing | Very significant decrease | 4-Nitrophenylmagnesium bromide |

Iv. Applications of 3,4 Dichlorophenylmagnesium Bromide in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary utility of 3,4-Dichlorophenylmagnesium bromide lies in its capacity to form carbon-carbon bonds, a fundamental process in organic synthesis. illinois.edu It serves as a precursor for a wide range of organic compounds by reacting with various carbon-based electrophiles.

A classic and highly reliable application of Grignard reagents, including 3,4-Dichlorophenylmagnesium bromide, is their reaction with carbonyl compounds to produce alcohols. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org Subsequent protonation of the resulting alkoxide intermediate with a dilute acid yields the final alcohol product. libretexts.org

The class of alcohol produced—primary, secondary, or tertiary—is determined by the nature of the starting carbonyl compound. purdue.edulibretexts.org

Reaction with formaldehyde yields a primary alcohol. purdue.edulibretexts.org

Reaction with other aldehydes results in the formation of secondary alcohols. purdue.edulibretexts.org

Reaction with ketones produces tertiary alcohols. libretexts.orgchemguide.co.uk

Esters react with two equivalents of the Grignard reagent to form tertiary alcohols. libretexts.org The initial reaction is a nucleophilic acyl substitution that produces a ketone intermediate. masterorganicchemistry.com This ketone, being more reactive than the starting ester, immediately reacts with a second molecule of the Grignard reagent in a nucleophilic addition to yield the tertiary alcohol after workup. youtube.com

| Carbonyl Substrate | Reagent | Intermediate Product | Final Alcohol Product | Alcohol Class |

| Formaldehyde (H₂C=O) | 1. 3,4-Dichlorophenylmagnesium bromide2. H₃O⁺ | (3,4-Dichlorophenyl)methoxide | (3,4-Dichlorophenyl)methanol | Primary |

| Aldehyde (R'CHO) | 1. 3,4-Dichlorophenylmagnesium bromide2. H₃O⁺ | 1-(3,4-Dichlorophenyl)alkoxide | 1-(3,4-Dichlorophenyl)alkanol | Secondary |

| Ketone (R'COR'') | 1. 3,4-Dichlorophenylmagnesium bromide2. H₃O⁺ | 2-(3,4-Dichlorophenyl)alkoxide | 2-(3,4-Dichlorophenyl)alkanol | Tertiary |

| Ester (R'COOR'') | 1. Two equivalents of 3,4-Dichlorophenylmagnesium bromide2. H₃O⁺ | Ketone | Bis(3,4-dichlorophenyl)alkanol | Tertiary |

Beyond alcohol synthesis, 3,4-Dichlorophenylmagnesium bromide can be used to prepare other important functional groups. The reaction with a nitrile (R-C≡N) followed by acidic hydrolysis provides a pathway to ketones. The Grignard reagent adds across the carbon-nitrogen triple bond, and the resulting imine intermediate is hydrolyzed to the corresponding ketone.

Furthermore, this Grignard reagent reacts with carbon dioxide (CO₂) in a carboxylation reaction. This process involves the nucleophilic attack of the dichlorophenyl carbanion on the carbon of CO₂. An acidic workup then protonates the resulting carboxylate salt to yield 3,4-dichlorobenzoic acid. purdue.edu

3,4-Dichlorophenylmagnesium bromide is a key player in various transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for creating biaryl and other complex structures. libretexts.org

Negishi Coupling: In the Negishi coupling, an organozinc compound reacts with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org 3,4-Dichlorophenylmagnesium bromide can be readily converted into the required organozinc reagent, (3,4-dichlorophenyl)zinc bromide, through transmetalation with a zinc halide like ZnBr₂ or ZnCl₂. youtube.com This organozinc species is less reactive and more functional-group tolerant than the parent Grignard reagent, and it effectively couples with a variety of aryl and vinyl halides. youtube.comnih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid) with an organohalide using a palladium catalyst. diva-portal.orglibretexts.org While 3,4-Dichlorophenylmagnesium bromide does not participate directly, it is an essential tool for preparing the necessary precursors. For instance, it can be used to synthesize one of the organohalide or organoboron partners that will later be used in the Suzuki reaction. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.orgnobelprize.org

Palladium-Catalyzed Couplings: Direct palladium-catalyzed cross-coupling of Grignard reagents with organic halides is also a powerful method for C-C bond formation. libretexts.org Studies have shown that additives, such as zinc halides, can mediate the palladium-catalyzed coupling of Grignard reagents with aryl bromides and triflates, improving yields and functional group tolerance. organic-chemistry.org This approach combines the ready availability of Grignard reagents with the broad scope of palladium catalysis.

| Coupling Reaction | Role of 3,4-Dichlorophenylmagnesium Bromide | Typical Catalyst | Bond Formed |

| Negishi Coupling | Precursor to the organozinc reagent via transmetalation. wikipedia.orgyoutube.com | Pd(PPh₃)₄, Ni(acac)₂, etc. wikipedia.org | Aryl-Aryl, Aryl-Vinyl |

| Suzuki Coupling | Used to synthesize organohalide or organoboron precursors. diva-portal.orgharvard.edu | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org | Aryl-Aryl, Aryl-Vinyl |

| Direct Pd-Catalyzed Coupling | Direct coupling partner with an organohalide. organic-chemistry.org | Pd(OAc)₂, Pd-phosphine complexes. organic-chemistry.org | Aryl-Aryl, Aryl-Alkyl |

The introduction of the 3,4-dichlorophenyl group by this Grignard reagent is often a key step in the multi-step synthesis of complex polycyclic and alicyclic structures. A modern strategy known as the "precursor approach" involves synthesizing a non-planar, soluble precursor molecule that can be converted into a final, often planar and less soluble, polycyclic aromatic compound in a late-stage step. beilstein-journals.org For example, in the synthesis of valuable n-type semiconductors like perylene (B46583) bisimides (PBIs), a bent precursor such as a dinaphthothiepine bisimide is first constructed. beilstein-journals.org 3,4-Dichlorophenylmagnesium bromide could be employed to attach the dichlorophenyl group to a suitable core structure, which is then elaborated and cyclized to form such a precursor, ultimately leading to a functional polycyclic system.

Allenes, molecules with two cumulative carbon-carbon double bonds, are valuable intermediates in organic synthesis. nih.govresearchgate.net One method for their synthesis is the reaction of organometallic reagents with propargylic electrophiles (e.g., propargylic halides or ethers). organic-chemistry.org In such reactions, 3,4-Dichlorophenylmagnesium bromide can serve as the carbon nucleophile, attacking the propargylic system to form a substituted allene (B1206475). The Doering-LaFlamme allene synthesis, which involves the reaction of a dihalocyclopropane with an organometallic reagent, is another pathway where this Grignard could be utilized to generate the allene structure. wikipedia.org

Carbon-Heteroatom Bond Forming Reactions

In addition to forming C-C bonds, 3,4-Dichlorophenylmagnesium bromide is used to create bonds between carbon and various heteroatoms. A significant application is in the synthesis of organosilanes. Palladium-catalyzed cross-coupling reactions have been developed that enable the reaction of Grignard reagents with chlorosilanes to form a new carbon-silicon bond. nih.gov This method is effective for coupling with sterically demanding aryl Grignard reagents, overcoming the high strength of the Si-Cl bond to produce a wide range of aryl silanes. nih.gov This transformation is notable as it allows for the direct utilization of simple chlorosilanes and Grignard reagents to access valuable organosilicon compounds. nih.gov Similar strategies can be envisioned for forming bonds with other heteroatoms like sulfur, phosphorus, or tin by reacting the Grignard reagent with appropriate electrophilic heteroatom sources.

Synthesis of Complex Organic Molecules as Intermediates in Research

The 3,4-dichlorophenyl motif is present in numerous compounds of interest in medicinal chemistry and materials science. 3,4-Dichlorophenylmagnesium bromide provides a direct method for incorporating this specific, functionalized aryl group into more complex molecular frameworks.

The reactivity of 3,4-Dichlorophenylmagnesium bromide with a wide range of electrophiles allows for the synthesis of diverse and highly functionalized molecules. Its utility is demonstrated in cross-coupling reactions and in the synthesis of heteroaromatic systems. For example, in Negishi coupling reactions, the Grignard reagent can be transmetalated with a zinc salt (e.g., ZnCl₂) to form the more reactive organozinc species, which then couples with an aryl or heteroaryl halide in the presence of a palladium or nickel catalyst. This strategy enables the construction of complex biaryl and heteroaryl systems that are otherwise difficult to access.

Table 1: Examples of Reactions with 3,4-Dichlorophenylmagnesium Bromide This table is interactive. Click on the headers to sort.

| Electrophile | Catalyst/Conditions | Product Type |

| 2-Iodopyridine | Pd(PPh₃)₄ / THF | 2-(3,4-Dichlorophenyl)pyridine |

| 4-Bromobenzonitrile | NiCl₂(dppp) / THF | 4'-(Trifluoromethyl)-3,4-dichlorobiphenyl |

| Dimethyl Disulfide | THF, then H₃O⁺ workup | 3,4-Dichlorophenyl methyl sulfide |

| Boron Trifluoride Etherate | THF, -78°C to RT | Tris(3,4-dichlorophenyl)borane |

| Carbon Dioxide | 1. Ether, 2. H₃O⁺ | 3,4-Dichlorobenzoic acid |

Tetraarylborate salts are large, lipophilic anions used as phase-transfer catalysts, precipitating agents for certain metal ions, and as non-coordinating anions in catalysis. 3,4-Dichlorophenylmagnesium bromide can be used to synthesize the corresponding tetrakis(3,4-dichlorophenyl)borate anion.

The synthesis involves the reaction of four equivalents of the Grignard reagent with one equivalent of a boron trihalide (e.g., boron trifluoride etherate) or a trialkyl borate. The reaction proceeds through the sequential nucleophilic addition of the 3,4-dichlorophenyl group to the electron-deficient boron center.

The general reaction is as follows: 4 (3,4-Cl₂C₆H₃MgBr) + BX₃ → [B(C₆H₃Cl₂)₄]⁻[MgBr]⁺ + 3 MgBrX

Initially, a single addition forms an arylboron dihalide. Subsequent additions are typically faster, leading to the formation of the diarylboron halide, triarylborane, and finally the tetra-coordinate tetraarylborate 'ate' complex. The resulting magnesium salt can be converted to other salts, such as sodium or potassium tetrakis(3,4-dichlorophenyl)borate, through cation exchange. These highly substituted borates are valued for their chemical stability and their ability to stabilize cationic species.

V. Advanced Analytical Techniques for Research and Reaction Monitoring

In-Situ Spectroscopic Methodologies for Reaction Progress Monitoring

Real-time, in-situ analysis is paramount for safely and efficiently managing the formation of Grignard reagents, which are notoriously exothermic and sensitive to process conditions. Spectroscopic techniques that allow for continuous monitoring without sampling provide a window into the reaction as it happens.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the formation of 3,4-dichlorophenylmagnesium bromide. wikipedia.orgfishersci.ca By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reacting mixture can be collected in real-time. nih.gov This technique is particularly effective for tracking the consumption of the starting material, 1-bromo-3,4-dichlorobenzene, and the appearance of the Grignard reagent itself.

The formation of 3,4-dichlorophenylmagnesium bromide from 1-bromo-3,4-dichlorobenzene and magnesium in an ether solvent like tetrahydrofuran (B95107) (THF) can be followed by monitoring specific infrared bands. The spectrum of the starting aryl bromide exhibits characteristic absorption bands, for instance, those associated with the C-Br stretching vibration and aromatic C-H and C-C vibrations. thermofisher.comguidechem.com As the reaction proceeds, the intensity of the peaks corresponding to 1-bromo-3,4-dichlorobenzene will decrease. Concurrently, new peaks will emerge that are characteristic of the C-Mg bond and the coordinated THF molecules in the Grignard reagent complex. nih.gov

This continuous monitoring is crucial for identifying the reaction's initiation, which can sometimes be delayed (induction period). An uncontrolled accumulation of the aryl bromide followed by a sudden, rapid reaction can lead to a dangerous thermal runaway. In-situ FTIR allows operators to confirm that the reaction has started and to adjust the addition rate of the aryl bromide to maintain a safe reaction profile. fishersci.ca

Table 1: Illustrative FTIR Peak Monitoring for the Synthesis of 3,4-Dichlorophenylmagnesium bromide

| Analyte | Characteristic IR Peak (cm⁻¹) | Observation During Reaction |

| 1-Bromo-3,4-dichlorobenzene | e.g., ~1020, ~870, ~670 | Decrease in intensity |

| 3,4-Dichlorophenylmagnesium bromide-THF complex | e.g., ~1040 (C-Mg related), ~890 (Coordinated THF) | Increase in intensity |

Note: Specific peak positions are illustrative and can vary based on the solvent and specific instrumentation. The key principle is the tracking of relative intensity changes.

Similar to FTIR, in-situ Raman spectroscopy is an excellent tool for real-time monitoring of Grignard reactions. mnstate.edu A key advantage of Raman spectroscopy is its relative insensitivity to the ether solvent, which often has strong IR absorption bands that can obscure the spectra. Water is also a weak Raman scatterer, making this technique robust for systems where moisture ingress is a concern. mnstate.edu

For the synthesis of 3,4-dichlorophenylmagnesium bromide, a fiber-optic Raman probe can be immersed in the reaction mixture. The analysis would focus on the disappearance of vibrational modes of the 1-bromo-3,4-dichlorobenzene and the appearance of new modes associated with the organomagnesium product. thermofisher.com For instance, the C-Br stretching mode of the reactant is readily observable in the Raman spectrum and its diminishing intensity provides a direct measure of consumption. The formation of the C-Mg bond in the product gives rise to a new, characteristic Raman band.

Raman spectroscopy is also valuable for studying the complex solution behavior of Grignard reagents, such as the Schlenk equilibrium. libretexts.org This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). Each of these species has a unique Raman spectral signature, allowing for their relative concentrations to be monitored under different reaction conditions. mnstate.edu

Table 2: Illustrative Raman Shift Monitoring for 3,4-Dichlorophenylmagnesium bromide Formation

| Species | Illustrative Raman Shift (cm⁻¹) | Observation During Reaction |

| 1-Bromo-3,4-dichlorobenzene | e.g., ~250-400 (C-Br stretch) | Decrease in intensity |

| 3,4-Dichlorophenylmagnesium bromide | e.g., ~400-500 (C-Mg stretch) | Increase in intensity |

| Di-(3,4-dichlorophenyl)magnesium | Distinct shifts from RMgBr | May appear depending on Schlenk equilibrium |

Note: The values are illustrative. The focus is on monitoring the relative changes in peak intensities to understand reaction kinetics and speciation.

Calorimetric Studies for Reaction Energetics and Control

For the synthesis of 3,4-dichlorophenylmagnesium bromide, a typical calorimetric experiment would involve the controlled addition of 1-bromo-3,4-dichlorobenzene to a suspension of magnesium in THF under isothermal or isoperibolic conditions. The calorimeter measures the heat flow from the reactor to the cooling jacket required to maintain a constant temperature. This data allows for the calculation of the instantaneous heat generation rate.

A key safety parameter derived from calorimetry is the maximum temperature of the synthesis reaction (MTSR), which helps in assessing the risk of a thermal runaway in case of a cooling failure. The data can be used to model the reaction kinetics and to ensure that the rate of heat generation never exceeds the cooling capacity of the reactor. fishersci.ca

Table 3: Typical Calorimetric Data for an Aryl Grignard Synthesis

| Parameter | Typical Value Range for Arylmagnesium bromides | Significance for 3,4-Dichlorophenylmagnesium bromide Synthesis |

| Heat of Reaction (ΔHᵣ) | -200 to -350 kJ/mol | Quantifies the total energy released; essential for thermal hazard assessment. |

| Heat Flow (Q̇) | Varies with addition rate | Monitored in real-time to ensure it remains within the cooling capacity of the reactor. |

| Accumulation of Reactant | Should be minimized | Calorimetry, combined with in-situ spectroscopy, helps control the addition rate to prevent dangerous accumulation. |

Chromatographic and Spectrometric Methods for Product Analysis (e.g., GC-MS, LC-MS)

Once the Grignard reaction is complete and has been used in a subsequent synthetic step, chromatographic methods coupled with mass spectrometry are indispensable for analyzing the product mixture. These techniques are used to identify the desired product, quantify its purity, and identify any byproducts or unreacted starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable organic compounds. After quenching the reaction mixture, the organic components are extracted. The extract can be injected into the GC-MS. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the individual components and detects the fragments, providing a unique mass spectrum that allows for structural identification. researchgate.netnih.gov For reactions involving 3,4-dichlorophenylmagnesium bromide, GC-MS can identify the main product, residual 1-bromo-3,4-dichlorobenzene, and common Grignard byproducts such as the Wurtz coupling product, 3,3',4,4'-tetrachlorobiphenyl. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for analyzing less volatile, thermally labile, or more polar compounds that are not amenable to GC. The reaction products are separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. LC-MS is a powerful tool for analyzing the direct products of reactions where 3,4-dichlorophenylmagnesium bromide is used as a nucleophile to form larger, more complex molecules. The choice between GC-MS and LC-MS depends on the specific properties of the analytes in the final reaction mixture.

X-ray Diffraction for Structural Elucidation of Intermediates and Products

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. While Grignard reagents are typically used in solution, their solid-state structures, often as etherate complexes, provide fundamental insights into their nature. wikipedia.org Although a specific crystal structure for 3,4-dichlorophenylmagnesium bromide may not be readily available in open literature, the structures of analogous Grignard reagents like phenylmagnesium bromide and ethylmagnesium bromide have been determined by single-crystal X-ray diffraction. wikipedia.org

These studies reveal that the magnesium atom is typically tetrahedrally coordinated, bonded to the organic group, the halogen atom, and two molecules of the ether solvent (e.g., THF or diethyl ether). wikipedia.org This coordination is crucial for stabilizing the Grignard reagent.

For reactions involving 3,4-dichlorophenylmagnesium bromide, X-ray diffraction is an invaluable tool for the structural elucidation of crystalline products or stable intermediates. If a product of a reaction with this Grignard reagent can be crystallized, single-crystal XRD can provide unambiguous proof of its structure, including its stereochemistry. Powder XRD can be used to identify crystalline phases in a solid mixture and to assess the purity of a crystalline product.

Table 4: Representative Crystallographic Data for an Aryl Grignard Reagent Etherate Complex (Illustrative)

| Parameter | Example Value (for a Phenylmagnesium bromide etherate) |

| Crystal System | Monoclinic |

| Space Group | e.g., P2₁/c |

| Mg-C bond length | ~2.20 Å |

| Mg-Br bond length | ~2.44 Å |

| Mg-O bond length | ~2.01 - 2.06 Å |

| Coordination Geometry at Mg | Tetrahedral |

Data is illustrative based on known structures like C₆H₅MgBr(OEt₂)₂. wikipedia.org

Vi. Green Chemistry Principles Applied to 3,4 Dichlorophenylmagnesium Bromide Chemistry

Solvent Selection and Optimization for Environmental Impact Reduction

The choice of solvent is a critical factor in the environmental impact of Grignard reactions. numberanalytics.com Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF), while effective in stabilizing the Grignard reagent, pose significant safety and environmental hazards. numberanalytics.combeyondbenign.org Efforts are being made to identify and utilize greener alternatives. umb.edu

One promising alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs. umb.edursc.orgrsc.org Studies have shown that 2-MeTHF can be as effective as, or even superior to, traditional ethereal solvents in Grignard reactions. umb.edursc.org It is less prone to peroxide formation and is immiscible with water, which simplifies the work-up process. rsc.org Another potential green solvent is cyclopentyl methyl ether (CPME), which is also resistant to peroxide formation and forms an azeotrope with water, facilitating drying. rsc.orgrsc.org

The optimization of solvent use also involves minimizing the total volume of solvent required. This not only reduces waste but can also lead to more efficient reactions.

Interactive Table: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Advantages | Key Disadvantages |

| Diethyl Ether | Petroleum-based | Effective for many Grignard reactions. numberanalytics.com | High volatility, flammability, and potential for peroxide formation. rsc.org |

| Tetrahydrofuran (THF) | Petroleum-based | Higher boiling point than diethyl ether, good solvating properties. numberanalytics.com | Potential for peroxide formation, miscibility with water can complicate work-up. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Derived from renewables, less prone to peroxide formation, water immiscible. umb.edursc.orgrsc.org | May be more expensive than traditional solvents. |

| Cyclopentyl methyl ether (CPME) | Petroleum-based | Resistant to peroxide formation, forms azeotrope with water for easier drying. rsc.orgrsc.org | May have limited availability compared to other solvents. |

| Toluene | Petroleum-based | High boiling point, suitable for higher temperature reactions. numberanalytics.com | Environmental and health concerns associated with aromatic hydrocarbons. |

Reduction of Waste Generation in Synthetic Pathways

A primary goal of green chemistry is to design synthetic pathways that minimize waste generation. This is often assessed through the concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. numberanalytics.comjk-sci.com Grignard reactions, while powerful for carbon-carbon bond formation, can sometimes have lower atom economy due to the formation of byproducts. matanginicollege.ac.in

One significant byproduct in Grignard reagent formation is the Wurtz coupling product, which arises from the reaction of the Grignard reagent with the starting organohalide. researchgate.net The choice of solvent can influence the extent of this side reaction, with studies indicating that 2-MeTHF can suppress Wurtz coupling more effectively than THF. rsc.orgrsc.org

Furthermore, waste is generated during the work-up procedure, which typically involves quenching the reaction with an aqueous acid solution, leading to the formation of magnesium salts in the aqueous waste stream. google.com Strategies to minimize this include optimizing the reaction to use a minimal excess of the Grignard reagent and exploring methods for the recovery and recycling of magnesium salts from the wastewater. google.comnumberanalytics.com

Energy Efficiency and Sustainable Reaction Conditions (e.g., Mechanochemistry)

Traditional Grignard syntheses often require significant energy input for heating, cooling, and stirring over extended reaction times. organic-chemistry.org Developing more energy-efficient and sustainable reaction conditions is a key aspect of greening these processes.

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a promising technique for the synthesis of Grignard reagents. organic-chemistry.orghokudai.ac.jp Ball-milling, a common mechanochemical method, can facilitate the formation of Grignard reagents with significantly reduced amounts of solvent, sometimes only requiring catalytic amounts. nih.govthieme-connect.comhokudai.ac.jp This not only reduces solvent waste but can also lead to shorter reaction times and proceed under ambient temperature and in air, reducing energy consumption and simplifying the experimental setup. organic-chemistry.orgthieme-connect.comhokudai.ac.jpthieme-connect.com

Research has demonstrated that mechanochemical synthesis can be applied to a variety of organohalides, including those with poor solubility in conventional solvents, thereby expanding the scope of Grignard chemistry. thieme-connect.comhokudai.ac.jp This solvent-free or minimal-solvent approach offers a significant step towards more sustainable and energy-efficient chemical manufacturing. hokudai.ac.jpcosmosmagazine.comsciencedaily.com

Q & A

Q. What are the optimal conditions for synthesizing and handling 3,4-dichlorophenylmagnesium bromide in laboratory settings?

3,4-Dichlorophenylmagnesium bromide is typically prepared as a solution in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmospheres (argon/nitrogen) to prevent moisture-induced decomposition. The Grignard reagent is synthesized via reaction of 3,4-dichlorobromobenzene with magnesium turnings. Key parameters include maintaining temperatures between 40–60°C during initiation and ensuring stoichiometric excess of magnesium to drive the reaction . Handling requires strict adherence to air-free techniques due to its reactivity with water and oxygen.

Q. What reaction mechanisms govern the nucleophilic addition of 3,4-dichlorophenylmagnesium bromide to carbonyl compounds?

The reagent acts as a strong nucleophile, attacking electrophilic carbonyl carbons in ketones or aldehydes to form secondary or tertiary alcohols. For example, in sertraline synthesis, it reacts with α-keto esters to form chiral intermediates. The reaction proceeds via a two-step mechanism: (1) nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate, and (2) protonation during workup to yield the alcohol product .

Q. How should solubility and stability be managed during storage and use?

3,4-Dichlorophenylmagnesium bromide is typically provided as a 0.5M solution in THF or 2-MeTHF, which stabilizes the Grignard complex. Storage at –20°C under inert gas is critical to prevent decomposition. Reactivity with protic solvents (e.g., water, alcohols) necessitates rigorous drying of glassware and reagents .

Advanced Research Questions

Q. How does the steric and electronic profile of 3,4-dichlorophenylmagnesium bromide influence regioselectivity in cross-coupling reactions?

The meta- and para-chlorine substituents enhance electrophilicity at the ortho position of the aromatic ring, directing coupling reactions (e.g., Kumada or Negishi) to specific sites. Computational studies suggest that electron-withdrawing chlorine groups stabilize transition states via resonance, favoring couplings at less hindered positions. However, steric hindrance from dichloro substitution can reduce reactivity in bulky substrates .

Q. Why does 3,4-dichlorophenylmagnesium bromide fail to form allylic carbocations in certain reaction pathways?

In attempted diene syntheses, the reagent’s dichloro substituents stabilize positive charges on the aromatic ring via resonance, preventing allylic carbocation formation. This electronic stabilization diverts the reaction pathway, leading to alternative products or low yields. Experimental data (Table 1, entries 9–12 in ) confirm reduced reactivity compared to monosubstituted analogs .

Q. What strategies improve enantioselectivity when using 3,4-dichlorophenylmagnesium bromide in asymmetric syntheses?

Chiral catalysts, such as quinine-derived organocatalysts, can induce high enantiomeric excess (e.g., 96% ee in Henry reactions). Key factors include:

Q. How can researchers mitigate byproduct formation from Schlenk equilibria during Grignard reactions?

The Schlenk equilibrium generates MgBr₂ and organomagnesium byproducts, which can participate in Wurtz-like coupling. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.